molecular formula C14H19N3S B12950407 4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline CAS No. 88138-79-8

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline

Cat. No.: B12950407
CAS No.: 88138-79-8
M. Wt: 261.39 g/mol
InChI Key: CSPAUWSKBDDYBQ-UHFFFAOYSA-N
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Description

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline is a synthetic aromatic amine derivative featuring a pentylsulfanyl linker bridging an aniline group and a 1H-imidazole ring. This compound is of interest in medicinal chemistry and materials science due to the combined electronic and steric properties of its functional groups. The pentylsulfanyl linker enhances solubility in organic solvents and may influence conformational flexibility.

Properties

CAS No.

88138-79-8

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

4-(5-imidazol-1-ylpentylsulfanyl)aniline

InChI

InChI=1S/C14H19N3S/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11,15H2

InChI Key

CSPAUWSKBDDYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCCCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the aniline group. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are usually mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under certain conditions.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the aniline group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the nitro group in the aniline moiety would produce the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in linker length, substituent positioning, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Linker Type/Length Substituents on Aniline Imidazole Position Molecular Weight Melting Point (°C)
4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline Pentylsulfanyl None (para-amine) 1H-Imidazole Not reported Not reported
4-(1H-Imidazol-1-yl)aniline (I4A) Direct bond None (para-amine) 1H-Imidazole 159.19 143–147
4-(1H-Imidazol-1-ylmethyl)aniline Methylene None (para-amine) 1H-Imidazole 173.21 128–130
N-(4-(3-(1H-Imidazol-1-yl)propoxy)benzyl)-3-phenoxyaniline (36d) Propoxy 3-Phenoxy 1H-Imidazole Not reported Not determined (oil)

Key Observations :

  • Linker Impact : The pentylsulfanyl linker in the target compound introduces greater hydrophobicity and flexibility compared to shorter linkers (e.g., methylene in or propoxy in ). This may enhance membrane permeability in biological applications.
  • Substituent Effects: Compounds like 36d incorporate bulky phenoxy groups, which could sterically hinder interactions with biological targets compared to the unsubstituted aniline in the target compound.
  • Thermal Stability : I4A and 4-(1H-Imidazol-1-ylmethyl)aniline exhibit distinct melting points (143–147°C vs. 128–130°C), suggesting that linker length and rigidity influence crystallinity.

Key Observations :

  • Reductive Amination : High yields (83–86%) for compounds like 36d suggest robustness, but the target compound’s synthesis (if analogous) may require optimization for the longer pentylsulfanyl linker.
  • Reduction Steps : I4A’s synthesis via nitro-group reduction highlights a reliable method for generating unsubstituted aniline derivatives.

Biological Activity

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline, also known by its CAS number 1242928-21-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring and a sulfanyl group attached to an aniline moiety. The following table summarizes its key properties:

PropertyValue
Molecular Formula C13H18N4S
Molecular Weight 250.37 g/mol
CAS Number 1242928-21-7
Solubility Soluble in DMSO and ethanol

Research indicates that compounds containing imidazole and sulfanyl groups can interact with various biological targets. The imidazole moiety is known for its ability to participate in hydrogen bonding and metal coordination, which can influence enzyme activity and receptor binding.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by targeting pathways such as Wnt/β-catenin signaling. This pathway is crucial for cell growth and differentiation, making it a significant target for anticancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Inhibition of Cancer Cell Growth :
    • A study demonstrated that novel compounds based on imidazole derivatives inhibited the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values in the low micromolar range. This suggests a promising avenue for further exploration with this compound .
  • Mechanistic Studies :
    • Research focusing on related imidazole-containing compounds indicated their ability to modulate gene expression associated with cancer proliferation markers like Ki67, pointing towards a mechanism involving transcriptional regulation .
  • Synthesis and Biological Evaluation :
    • A synthesis study involving derivatives of imidazole-based anilines reported their potential anti-HCV activity, showcasing the versatility of such compounds in targeting viral infections alongside cancer .

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